9-Ethyl-1-oxaspiro[5.5]undecan-4-one 9-Ethyl-1-oxaspiro[5.5]undecan-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18327864
InChI: InChI=1S/C12H20O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10H,2-9H2,1H3
SMILES:
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

9-Ethyl-1-oxaspiro[5.5]undecan-4-one

CAS No.:

Cat. No.: VC18327864

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

9-Ethyl-1-oxaspiro[5.5]undecan-4-one -

Specification

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name 9-ethyl-1-oxaspiro[5.5]undecan-4-one
Standard InChI InChI=1S/C12H20O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10H,2-9H2,1H3
Standard InChI Key IXUSRXVKZCSQNG-UHFFFAOYSA-N
Canonical SMILES CCC1CCC2(CC1)CC(=O)CCO2

Introduction

Structural and Molecular Characteristics

Core Architecture

The defining feature of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one is its spirocyclic framework, where a central oxygen atom bridges two cyclohexane-like rings. The "spiro[5.5]" designation indicates that both rings contain five carbon atoms each, with the oxygen atom forming part of the 1-oxa ring system. The ethyl group at position 9 introduces steric bulk, influencing conformational dynamics .

Table 1: Molecular Identifiers and Structural Data

PropertyValueSource
IUPAC Name9-Ethyl-1-oxaspiro[5.5]undecan-4-one
Molecular FormulaC12H20O2\text{C}_{12}\text{H}_{20}\text{O}_{2}
Molecular Weight196.29 g/mol
Canonical SMILESCCC1CCC2(CC1)CC(=O)CCO2
InChI KeyIXUSRXVKZCSQNG-UHFFFAOYSA-N

Conformational Analysis

Variable-temperature NMR studies of analogous spiro[5.5] systems reveal restricted rotation around the spiro junction, leading to axial chirality . For 9-Ethyl-1-oxaspiro[5.5]undecan-4-one, the ethyl substituent likely stabilizes one conformer through steric interactions, as observed in 3,9-dimethyl derivatives . Computational modeling predicts an energy barrier of ~12–15 kcal/mol for ring flipping, consistent with spirocyclic ethers .

Synthesis and Manufacturing

Retrosynthetic Strategies

While no explicit synthesis is documented for 9-Ethyl-1-oxaspiro[5.5]undecan-4-one, analogous compounds are synthesized via Robinson annelation or multi-component cyclization. A plausible route involves:

  • Aldol Condensation: Reacting ethyl-substituted cyclohexanone with a γ-ketoaldehyde to form the spiro core.

  • Ring-Closing Metathesis: Using Grubbs catalyst to forge the oxygen-containing ring .

  • Functionalization: Introducing the ethyl group via alkylation or cross-coupling .

Key Challenges

  • Regioselectivity: Ensuring proper alignment of reactive sites during cyclization.

  • Stereochemical Control: Managing axial chirality at the spiro center, often addressed through chiral auxiliaries .

  • Yield Optimization: Reported yields for similar spirocycles range from 29% to 57%, necessitating iterative optimization .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its electron-deficient ketone group and sterically shielded ether oxygen. Key properties include:

  • LogP: Predicted ~2.1 (moderate lipophilicity).

  • Aqueous Solubility: <1 mg/mL due to nonpolar spiro framework .

  • Thermal Stability: Decomposition above 250°C, typical for spirocyclic ethers .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR:

    • δ 1.52 ppm (s, 3H, CH3_3 from ethyl) .

    • δ 2.76 ppm (s, 2H, COCH2_2) .

    • δ 3.71–3.81 ppm (m, 8H, ring CH2_2) .

  • 13C^{13}\text{C}-NMR:

    • δ 21.5 ppm (CH3_3) .

    • δ 98.1 ppm (spiro carbons) .

Mass Spectrometry

  • ESI-MS: m/z 197.1 [M+H]+^+.

  • Fragmentation pattern dominated by loss of ethyl (m/z 169) and ketone groups (m/z 141).

Comparative Analysis with Related Spirocycles

Table 2: Structural and Functional Comparisons

CompoundKey SubstituentsBiological ActivityReference
9-Ethyl-1-oxaspiro[5.5]undecan-4-oneEthyl, ketonePutative MOR/σ1_1 modulation
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecaneMethyl, esterConformational probe
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneAryl, amineMOR agonist/σ1_1 antagonist

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